Product packaging for 1-Chloro-2-(1-chlorobutan-2-yl)benzene(Cat. No.:)

1-Chloro-2-(1-chlorobutan-2-yl)benzene

Cat. No.: B12103889
M. Wt: 203.10 g/mol
InChI Key: DXOBHVLRSDIQNO-UHFFFAOYSA-N
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Description

1-Chloro-2-(1-chlorobutan-2-yl)benzene ( 1508490-60-5) is an organic compound with the molecular formula C 10 H 12 Cl 2 and a molecular weight of 203.11 g/mol . Its structure features a benzene ring disubstituted with a chlorine atom and a 1-chlorobutan-2-yl side chain, as represented by the SMILES notation CCC(C1=CC=CC=C1Cl)CCl . As a small molecule organic building block, this dichlorinated compound serves as a valuable intermediate in synthetic organic chemistry. Researchers may utilize it in the development of novel pharmaceutical candidates, the synthesis of more complex chemical entities, or in materials science research. The presence of two reactive chlorine atoms at different locations on the molecule offers versatile points for further chemical modification and functionalization, making it a flexible scaffold for constructing specialized compound libraries. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Cl2 B12103889 1-Chloro-2-(1-chlorobutan-2-yl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

1-chloro-2-(1-chlorobutan-2-yl)benzene

InChI

InChI=1S/C10H12Cl2/c1-2-8(7-11)9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3

InChI Key

DXOBHVLRSDIQNO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1=CC=CC=C1Cl

Origin of Product

United States

Synthetic Strategies for 1 Chloro 2 1 Chlorobutan 2 Yl Benzene and Analogues

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis of 1-Chloro-2-(1-chlorobutan-2-yl)benzene reveals several potential disconnection points. The most logical approach involves disconnecting the C-C bond between the benzene (B151609) ring and the butyl side chain, suggesting a Friedel-Crafts type reaction. This leads to two primary synthons: a chlorobenzene (B131634) moiety and a chlorinated butane (B89635) derivative. Another key disconnection is at the C-Cl bonds, indicating that halogenation of a precursor molecule, such as 2-sec-butylchlorobenzene or 1-chloro-2-butylbenzene, could be a viable strategy. The choice of disconnection and corresponding synthetic strategy will depend on the availability of starting materials and the desired control over isomer formation. libretexts.orgyoutube.com

Halogenation Approaches

Halogenation is a fundamental process in the synthesis of the target molecule, involving the introduction of chlorine atoms onto both the aromatic ring and the aliphatic side chain. The key challenge lies in achieving the desired regioselectivity for each chlorination step.

Regioselective Chlorination of Aromatic Rings

The introduction of a chlorine atom onto a benzene ring is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.comaskfilo.com When a deactivating group like chlorine is already present on the ring, as in chlorobenzene, it directs subsequent electrophilic substitution to the ortho and para positions. stackexchange.comechemi.comquora.comdoubtnut.com The reaction is generally slower than the chlorination of benzene itself due to the electron-withdrawing nature of the initial chlorine atom. stackexchange.comechemi.com

For the synthesis of this compound, starting with a pre-existing alkylated benzene is a plausible route. The alkyl group, being an activating group, would also direct chlorination to the ortho and para positions. The interplay between the directing effects of the existing chloro and alkyl groups on a polysubstituted benzene ring would determine the final isomeric distribution of the product. libretexts.org The use of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is essential to polarize the chlorine molecule, making it a more potent electrophile. masterorganicchemistry.comaskfilo.comquora.com

Table 1: Regioselectivity in Electrophilic Chlorination of Substituted Benzenes
Starting MaterialSubstituentDirecting EffectProduct(s)Reference(s)
Chlorobenzene-Clortho, para-directing (deactivating)1,2-Dichlorobenzene (B45396), 1,4-Dichlorobenzene quora.comyoutube.com
Toluene (B28343)-CH₃ortho, para-directing (activating)o-Chlorotoluene, p-Chlorotoluene docbrown.info

Selective Chlorination of Aliphatic Side Chains

The chlorination of the alkyl side chain of an aromatic compound can be achieved through free radical halogenation. pearson.comorgoreview.com This method typically requires conditions that promote the formation of radicals, such as the presence of UV light or a radical initiator. orgoreview.comgoogle.com The benzylic position, the carbon atom directly attached to the aromatic ring, is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. orgoreview.comyoutube.com

For a sec-butyl side chain, as in the precursor to the target molecule, there are multiple positions available for chlorination. Selective chlorination at the desired C1 position of the butan-2-yl group would be challenging and likely result in a mixture of isomers. A patented method describes the selective α-H chlorination of alkyl side chains on a benzene ring using a mixture of hydrogen peroxide and hydrochloric acid in glacial acetic acid, which could offer a more controlled approach. google.com

Table 2: Methods for Side-Chain Chlorination of Alkylbenzenes
Reagent(s)ConditionsPosition of ChlorinationMechanismReference(s)
Cl₂UV light or heatBenzylic positionFree radical orgoreview.com
N-Chlorosuccinimide (NCS)Radical initiatorBenzylic positionFree radical orgoreview.com
H₂O₂, HClGlacial acetic acid, 50-70°Cα-position of alkyl chainNot specified google.com

Carbon-Carbon Bond Forming Reactions

The formation of the carbon-carbon bond between the aromatic ring and the chlorinated butane side chain is a critical step in the synthesis. Electrophilic aromatic substitution, particularly Friedel-Crafts alkylation, is the most direct method for this transformation.

Electrophilic Aromatic Substitution with Chlorinated Butane Derivatives

This approach involves reacting an aromatic compound, such as chlorobenzene, with a chlorinated butane derivative in the presence of a Lewis acid catalyst. vedantu.com The success of this reaction depends on the nature of the chlorinated alkylating agent and the reactivity of the aromatic ring.

The Friedel-Crafts alkylation reaction introduces an alkyl group onto an aromatic ring using an alkyl halide and a Lewis acid catalyst. vedantu.comdoubtnut.comlibretexts.orglibretexts.org In the context of synthesizing this compound, chlorobenzene would be reacted with a dichlorobutane isomer.

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements. libretexts.org For example, using 1-chlorobutane (B31608) can lead to the formation of a less stable primary carbocation, which can rearrange to a more stable secondary carbocation, resulting in a mixture of products. libretexts.org To synthesize the target molecule with the specific 1-chlorobutan-2-yl side chain, one might consider starting with a precursor that already has the desired sec-butyl connectivity, such as (2-chlorobutan-2-yl)benzene, and then performing a subsequent chlorination of the aromatic ring. nih.gov

Another limitation is that Friedel-Crafts reactions are generally less effective on deactivated aromatic rings, such as chlorobenzene, which can lead to lower yields. echemi.comlibretexts.org The presence of an electron-withdrawing chlorine atom on the benzene ring makes it less nucleophilic and thus less reactive towards the electrophilic carbocation. stackexchange.comechemi.com Despite these challenges, Friedel-Crafts alkylation remains a powerful tool for creating C-C bonds in aromatic systems. youtube.com

Table 3: Examples of Friedel-Crafts Alkylation
Aromatic SubstrateAlkylating AgentCatalystProduct(s)Reference(s)
Benzene2-ChloropropaneAlCl₃Isopropylbenzene (Cumene) libretexts.org
ChlorobenzeneMethyl chlorideAlCl₃1-Chloro-2-methylbenzene, 1-Chloro-4-methylbenzene youtube.com
Benzene1-ChlorobutaneAlCl₃sec-Butylbenzene, n-Butylbenzene libretexts.orgnih.govnih.gov
Consideration of Carbocation Rearrangements during Alkylation

A primary and well-established method for attaching alkyl groups to an aromatic ring is the Friedel-Crafts alkylation. pw.livebyjus.com This reaction involves the generation of an electrophile, typically a carbocation, from an alkyl halide or alkene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.commt.com The carbocation then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution. libretexts.org

However, a significant limitation of Friedel-Crafts alkylation is the propensity of the intermediate carbocation to rearrange to a more stable form. pw.livechemistrysteps.com Carbocation stability follows the order: tertiary > secondary > primary. This rearrangement often leads to a mixture of products or a final product with a different alkyl structure than intended. chemistrysteps.com

In the context of synthesizing this compound, one might consider reacting chlorobenzene with a C4 precursor such as 1-chlorobutane or 2-chlorobutane (B165301).

Reaction with a primary alkyl halide (e.g., 1-chlorobutane): The reaction of 1-chlorobutane with AlCl₃ would initially form a primary carbocation-Lewis acid complex. pw.live This species is highly unstable and would rapidly undergo a 1,2-hydride shift to form the more stable secondary carbocation. Consequently, the major product would be 1-chloro-2-(butan-2-yl)benzene, not the desired linear butyl derivative.

Reaction with a secondary alkyl halide (e.g., 2-chlorobutane): Using 2-chlorobutane directly generates the secondary carbocation, which would alkylate the chlorobenzene ring, primarily at the ortho and para positions. While this would successfully introduce the sec-butyl group, it does not provide the 1-chloro-2-(1-chloro butan-2-yl)benzene structure directly. A subsequent chlorination of the alkyl side chain would be required, which often lacks selectivity and can lead to multiple products.

Attempting to use a precursor like 1,2-dichlorobutane (B1580518) would be even more complex. The initial carbocation formation at either C1 or C2 would be influenced by the presence of the second chlorine atom, and rearrangements could still occur, alongside potential competing reactions like elimination. Because of these predictable and uncontrollable rearrangements, Friedel-Crafts alkylation is generally an unsuitable method for the regioselective synthesis of specific, complex alkylbenzenes like this compound. mt.com

Cross-Coupling Reactions for Aryl-Alkyl Coupling

Modern transition-metal catalyzed cross-coupling reactions offer powerful alternatives to classical methods, enabling the formation of C(sp²)–C(sp³) bonds with high precision and functional group tolerance. nih.govnih.govwikipedia.org These methods avoid the issue of carbocation rearrangements and have become central to modern synthetic chemistry. nih.gov

The general approach involves coupling an organometallic reagent (R-M) with an organic halide (R'-X). wikipedia.org For the target molecule, this could involve:

Coupling a (2-chlorophenyl) organometallic species with a (1-chlorobutan-2-yl) halide.

Coupling a (1-chlorobutan-2-yl) organometallic species with a 1,2-dichlorobenzene.

Several named reactions are suitable for this purpose:

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is particularly effective for forming bonds between sp² and sp³ hybridized carbons. wikipedia.orgakjournals.com An efficient palladium-catalyzed process has been developed for the coupling of secondary alkylzinc halides with aryl bromides and chlorides, which could be adapted for this synthesis. acs.org The use of specific phosphine (B1218219) ligands is crucial to promote the desired reductive elimination over competing β-hydride elimination. acs.org

Suzuki-Miyaura Coupling: While traditionally used for C(sp²)-C(sp²) bonds, recent advancements have extended the Suzuki reaction to C(sp²)-C(sp³) couplings using alkylboron reagents. dntb.gov.ua The reaction of an alkylboronic acid or ester with an aryl halide under palladium catalysis provides a robust method for this transformation. dntb.gov.ua

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium. akjournals.com The high reactivity of Grignard reagents can be a limitation, but it remains a powerful C-C bond-forming tool.

Coupling ReactionOrganometallic Reagent (R-M)Catalyst/Ligand SystemKey Advantages
NegishiOrganozinc (R-ZnX)Pd or Ni / Phosphine Ligands (e.g., CPhos)High functional group tolerance; effective for sec-alkyl groups. wikipedia.orgacs.org
Suzuki-MiyauraOrganoboron (R-B(OR)₂)Pd / Phosphine or NHC LigandsReagents are often stable to air and water; wide commercial availability. dntb.gov.ua
KumadaGrignard (R-MgX)Pd or NiHigh reactivity of the organometallic reagent. akjournals.com

Grignard or Organolithium Reagent Mediated Synthesis

Organolithium and Grignard reagents are highly reactive organometallic compounds that serve as powerful nucleophiles in carbon-carbon bond formation. wikipedia.orgnumberanalytics.com A plausible synthetic route using these reagents would involve the reaction of an arylmetal species with an appropriate alkyl halide electrophile.

A potential strategy could be the formation of 2-chlorophenylmagnesium bromide or 2-chlorophenyllithium. This can be achieved through a metal-halogen exchange or by direct reaction of lithium metal with 1-bromo-2-chlorobenzene. libretexts.orgmasterorganicchemistry.com This highly nucleophilic reagent could then be reacted with 1,2-dichlorobutane. The desired reaction would be an Sₙ2 attack on the less sterically hindered primary carbon (C1) of 1,2-dichlorobutane, displacing the chloride to form the target C-C bond.

Challenges:

Reactivity: Organolithium reagents are extremely reactive and basic, which can lead to side reactions like elimination, especially with secondary halides. numberanalytics.com

Regioselectivity: In a substrate like 1,2-dichlorobutane, there is a risk of attack at the secondary carbon (C2) or elimination to form butenes.

Formation: Preparing Grignard reagents from aryl chlorides is more challenging than from bromides or iodides. libretexts.org

The choice of solvent is critical, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) often used to solvate the metal ion and enhance reactivity. numberanalytics.com Despite the challenges, these classical methods provide a direct and powerful, albeit sometimes low-yielding, route to complex molecular skeletons. numberanalytics.com

Functional Group Interconversion Routes to C-Cl Bonds

An alternative synthetic strategy involves first assembling the carbon skeleton containing hydroxyl groups and then converting these alcohols into the corresponding chlorides. This approach can offer better control and avoid issues associated with carrying reactive C-Cl bonds through multiple synthetic steps.

Conversion of Alcohols to Chlorides

The conversion of primary and secondary alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. libretexts.org Several reliable methods exist for this purpose.

Thionyl Chloride (SOCl₂): This is one of the most common reagents for converting alcohols to alkyl chlorides. libretexts.org The reaction proceeds by converting the hydroxyl group into a better leaving group. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which escape from the reaction mixture and drive the reaction to completion. doubtnut.com For primary and secondary alcohols, the reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at a chiral center. libretexts.org

Appel Reaction: The Appel reaction provides a mild method for converting alcohols to alkyl chlorides using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). wikipedia.orgalfa-chemistry.comtutorchase.com Similar to the reaction with SOCl₂, the mechanism for primary and secondary alcohols is Sₙ2, leading to inversion of configuration. nrochemistry.comyoutube.com A key advantage is the mild, neutral conditions, making it suitable for sensitive substrates. alfa-chemistry.com However, a drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be difficult to separate from the desired product. wikipedia.org

ReagentTypical ConditionsMechanism (1°/2° Alcohols)Key Features
Thionyl Chloride (SOCl₂)Often with pyridine (B92270) or neatSₙ2Gaseous byproducts drive reaction to completion. doubtnut.com
Triphenylphosphine (PPh₃) / CCl₄Inert solvent (e.g., DCM)Sₙ2Mild, neutral conditions; suitable for sensitive molecules. alfa-chemistry.comnrochemistry.com

Halogen Exchange Reactions

The Finkelstein reaction is a classic method for halogen exchange, most commonly used to synthesize alkyl iodides from alkyl chlorides or bromides by taking advantage of the differential solubility of sodium salts in acetone (B3395972). byjus.comwikipedia.orgadichemistry.com The reaction is an equilibrium process driven to completion by the precipitation of NaCl or NaBr. wikipedia.orgjk-sci.com

While the standard Finkelstein reaction is not used to prepare chlorides, the underlying principle of nucleophilic substitution can be applied. To convert an alkyl bromide or iodide to an alkyl chloride, a chloride salt with high solubility in a suitable polar aprotic solvent would be required, along with a cation whose bromide or iodide salt is poorly soluble in that same solvent. More commonly, specialized reagents are used. For example, certain metal chlorides in polar solvents like dimethylformamide (DMF) or the use of quaternary ammonium (B1175870) chlorides can facilitate this exchange. adichemistry.com

Aromatic halides are generally unreactive in standard Sₙ2-type Finkelstein reactions. wikipedia.org However, catalyzed versions, sometimes referred to as "aromatic Finkelstein reactions," have been developed using catalysts like copper(I) iodide or nickel complexes to exchange aromatic bromides for other halides. wikipedia.orgjk-sci.com

Emerging Synthetic Methodologies for Similar Systems

The field of synthetic organic chemistry is continually evolving, with new methods offering milder conditions, broader substrate scope, and novel reaction pathways. For constructing challenging C(sp²)–C(sp³) linkages, several emerging areas are particularly relevant.

Photoredox/Nickel Dual Catalysis: This strategy merges visible-light photoredox catalysis with transition metal catalysis (often nickel) to achieve cross-couplings that are difficult via traditional methods. nih.govnih.govtcichemicals.com A photocatalyst absorbs light and engages in single-electron transfer (SET) to generate a radical from a readily available precursor, such as an alkyl carboxylic acid or an alkyl halide. nih.govbeilstein-journals.org This radical then couples with an aryl halide in a nickel-catalyzed cycle. nih.gov This approach has been successfully used for the cross-electrophile coupling of aryl halides with alkyl bromides and for the decarboxylative coupling of alkyl carboxylic acids with aryl halides. tcichemicals.comnih.gov

Dual Catalysis Systems: Beyond photoredox, other dual catalytic systems are being developed to enable complex transformations. acs.org For instance, combining a palladium catalyst with a chiral primary amine catalyst has been shown to effect asymmetric allylic alkylation. researchgate.net Similarly, iridium/acid dual catalysis has been used for the enantioselective allylic alkylation of certain nucleophiles with racemic allylic alcohols. nih.gov These synergistic approaches, where two catalysts perform distinct but complementary roles, open up possibilities for asymmetric and highly selective bond formations. illinois.edursc.org

C–O Bond Activation: Traditionally, C-O bonds in phenols and aryl ethers were considered too strong for cross-coupling. However, recent advances in nickel catalysis have enabled the use of aryl ethers as coupling partners, providing an alternative to aryl halides. acs.org More recently, methods that couple alcohols and aryl carboxylic acids via a dual deoxygenative and decarbonylative mechanism have been reported, using nontraditional precursors to forge C(sp³)–C(sp²) bonds. acs.org

These cutting-edge methodologies expand the toolkit available to chemists, allowing for the synthesis of complex molecules like this compound from a wider range of starting materials and with greater efficiency and selectivity. nih.govprinceton.edu

Photochemical and Radical-Mediated Routes

One plausible approach involves the radical-mediated alkylation of a chlorobenzene derivative. For instance, the direct chlorination of a precursor like 2-chlorotoluene (B165313) can proceed via a radical mechanism to yield compounds such as 1-chloro-2-(dichloromethyl)benzene. This type of reaction is typically initiated by UV light or a radical initiator and involves the substitution of hydrogen atoms on the alkyl side chain with chlorine.

Another potential radical-based strategy is the anti-Markovnikov hydrohalogenation of an unsaturated precursor. For example, if one were to synthesize an analogue such as 1-chloro-2-(but-1-en-2-yl)benzene, a subsequent radical addition of HCl could theoretically lead to the desired this compound. This reaction is often initiated by peroxides.

Detailed research into the radical chlorination of similar aromatic hydrocarbons has shown that the reaction conditions are crucial for controlling the degree of chlorination and the position of substitution.

Table 1: Illustrative Radical-Mediated Reactions for Analogous Compounds

Starting MaterialReagent(s)ConditionsProductReference
2-ChlorotolueneCl₂, FeCl₃ (catalyst)Controlled temperature and pressure1-Chloro-2-(dichloromethyl)benzene
2-ChlorobenzaldehydeThionyl chloride, DMF (catalyst)0 °C to room temperature, 24 h1-Chloro-2-(dichloromethyl)benzene

This table presents data for the synthesis of an analogous compound, as direct data for the target compound is not available.

Catalytic Approaches

Catalytic methods, particularly those involving transition metals or Lewis acids, are powerful tools for the construction of substituted aromatic compounds. The synthesis of this compound and its analogues can be envisioned through several catalytic pathways.

A primary and well-established method for forming alkyl-aryl C-C bonds is the Friedel-Crafts alkylation. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an alkyl halide which then undergoes electrophilic aromatic substitution onto the benzene ring. For the synthesis of the target compound, 1,2-dichlorobutane could potentially be reacted with chlorobenzene in the presence of a Lewis acid. However, such reactions are often plagued by issues of polysubstitution and rearrangement of the alkylating agent.

A more controlled approach might involve a Friedel-Crafts acylation followed by reduction. For example, reacting chlorobenzene with butanoyl chloride and a Lewis acid would yield a chlorobutanoylbenzene intermediate. Subsequent reduction of the ketone (e.g., via a Clemmensen or Wolff-Kishner reduction) would provide the butylbenzene (B1677000) core, which could then be selectively chlorinated.

Modern cross-coupling reactions offer another versatile catalytic route. For instance, a Negishi or Suzuki coupling could be employed. A plausible Suzuki coupling would involve the reaction of a chlorophenylboronic acid with a suitable chlorobutyl halide in the presence of a palladium catalyst. The choice of catalyst, ligands, and reaction conditions would be critical to achieving good yields and selectivity.

Alkylation reactions can also be achieved by reacting benzene derivatives with chloroalkenes in the presence of a base. While not a direct route to the saturated side chain, this could form a precursor that is subsequently reduced and chlorinated.

Table 2: Examples of Catalytic Syntheses of Related Aromatic Compounds

Reaction TypeStarting MaterialsCatalystProductReference
Friedel-Crafts AcylationBenzene, Propionyl chlorideAlCl₃Phenyl ethyl ketone quora.com
Friedel-Crafts AcylationChlorobenzene, CH₃COClAnhydrous AlCl₃ / HCl4-chloroacetophenone quora.com
AlkylationBenzene derivatives, 1-chlorobutan-2-olBaseThis compound (proposed) evitachem.com

This table includes data from analogous reactions to illustrate the principles of catalytic synthesis.

Reaction Mechanisms and Pathways of 1 Chloro 2 1 Chlorobutan 2 Yl Benzene

Electrophilic Substitution on the Chlorobenzene (B131634) Ring

The chlorobenzene ring of the molecule can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The rate and position of this substitution are determined by the existing substituents on the ring: the chlorine atom and the (1-chlorobutan-2-yl) side chain.

Substituents on a benzene (B151609) ring influence the course of electrophilic substitution by either activating or deactivating the ring towards attack and by directing the incoming electrophile to specific positions.

Chloro Group: The chlorine atom is a deactivating group due to its strong electron-withdrawing inductive effect, which makes the ring less nucleophilic and thus less reactive than benzene itself. msu.edustackexchange.com However, through resonance, the chlorine atom can donate a lone pair of electrons to the ring, increasing electron density at the ortho and para positions. This makes the chloro group an ortho, para-director. stackexchange.comorganicchemistrytutor.com

Alkyl Group: The (1-chlorobutan-2-yl) group is a type of alkyl group. Alkyl groups are generally activating and ortho, para-directing due to their electron-donating inductive effect. libretexts.org

Position 6 is ortho to the chlorine and meta to the alkyl group.

Position 4 is para to the chlorine and meta to the alkyl group.

Position 3 is meta to the chlorine and ortho to the alkyl group.

Position 5 is meta to the chlorine and para to the alkyl group.

The directing effects of the two groups reinforce each other at positions 3 and 5. However, steric hindrance from the bulky butyl side chain at position 2 would likely disfavor substitution at the adjacent position 3. Therefore, substitution is most likely to occur at position 5, which is para to the directing alkyl group and meta to the deactivating chloro group.

The (1-chlorobutan-2-yl) side chain influences the reactivity of the aromatic ring in two primary ways:

Electronic Effect: As an alkyl group, it has a weak electron-donating inductive effect, which activates the ring towards electrophilic attack, making it more reactive than chlorobenzene alone. msu.edu This activating effect partially counteracts the deactivating effect of the chlorine atom.

Steric Effect: The bulkiness of the side chain can hinder the approach of an electrophile to the positions ortho to it (positions 1 and 3). libretexts.org In this molecule, position 1 is already substituted with chlorine. The steric hindrance at position 3 would be significant, making substitution at this position less likely compared to the less hindered para position (position 5).

Table 3: Directing Effects of Substituents on the Chlorobenzene Ring
SubstituentElectronic EffectReactivity EffectDirecting Influence
-Cl (Chloro)Inductively withdrawing, resonance donating. stackexchange.comDeactivating. stackexchange.comOrtho, Para. stackexchange.comorganicchemistrytutor.com
-(1-chlorobutan-2-yl) (Alkyl)Inductively donating. libretexts.orgActivating. msu.edulibretexts.orgOrtho, Para. libretexts.org

Radical Reaction Mechanisms

Radical reactions are initiated by the formation of highly reactive species with unpaired electrons, known as free radicals. masterorganicchemistry.com In the case of 1-Chloro-2-(1-chlorobutan-2-yl)benzene, the most probable sites for radical attack are the C-H bonds of the alkyl side chain, particularly the benzylic position.

Homolytic cleavage involves the breaking of a covalent bond where each fragment retains one of the bonding electrons, resulting in the formation of two radicals. libretexts.org The initiation of radical reactions involving this compound typically requires an input of energy, such as UV light or heat, or the presence of a radical initiator.

The C-H bond at the benzylic position (the carbon atom of the butyl group directly attached to the benzene ring) is the most susceptible to homolytic cleavage. This is because the resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the adjacent aromatic ring. libretexts.orguomustansiriyah.edu.iq The bond dissociation energies (BDEs) for benzylic C-H bonds are significantly lower than for other types of C-H bonds, making this the favored site of initial radical formation. libretexts.org

The homolytic cleavage can be represented as follows:

Initiation: A radical initiator (e.g., from the decomposition of AIBN or benzoyl peroxide) abstracts a hydrogen atom from the benzylic position of this compound, forming a resonance-stabilized benzylic radical.

While less favorable, homolytic cleavage of the C-Cl bond on the alkyl chain can also occur, though it generally requires more energy than benzylic C-H cleavage. The C-Cl bond on the aromatic ring is significantly stronger due to its partial double bond character arising from resonance with the benzene ring, making its homolytic cleavage highly unlikely under typical radical conditions. savemyexams.comchemguide.co.uk

Once a benzylic radical is formed, it can participate in a series of self-propagating reactions known as a radical chain process. A common example is radical halogenation.

Propagation:

The benzylic radical reacts with a halogen molecule (e.g., Cl₂ or Br₂) to form a new benzylic halide and a halogen radical.

The newly formed halogen radical can then abstract a hydrogen atom from another molecule of this compound, regenerating the benzylic radical and continuing the chain.

This chain reaction leads to the formation of multiple halogenated products. chemguide.co.uk The process continues until the concentration of reactants decreases significantly or until termination steps occur.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the combination of two benzylic radicals, a benzylic radical and a halogen radical, or two halogen radicals.

The following table illustrates the potential products of a radical chlorination chain reaction starting from this compound.

ReactantRadical IntermediatePotential Product(s)
This compoundResonance-stabilized benzylic radical1-Chloro-2-(1,2-dichlorobutan-2-yl)benzene
This compoundSecondary alkyl radical (at C3 of the butyl chain)1-Chloro-2-(1,3-dichlorobutan-2-yl)benzene
This compoundPrimary alkyl radical (at C4 of the butyl chain)1-Chloro-2-(1,4-dichlorobutan-2-yl)benzene

Rearrangement Reactions (e.g., Wagner-Meerwein, Neophyl-type)

Rearrangement reactions in this compound are most likely to occur via carbocation intermediates. The formation of a carbocation can be initiated by the heterolytic cleavage of the C-Cl bond on the alkyl chain, often facilitated by a Lewis acid. mychemblog.comjk-sci.com

A Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbocationic center. wikipedia.orglscollege.ac.in This rearrangement typically proceeds to form a more stable carbocation.

In the case of this compound, if the chloride ion from the C1 position of the butyl chain departs, a secondary carbocation is formed. This secondary carbocation can then undergo a 1,2-hydride shift from the adjacent benzylic carbon to form a more stable resonance-stabilized benzylic carbocation. youtube.com

The steps of a potential Wagner-Meerwein rearrangement are as follows:

Carbocation Formation: Loss of the chloride from the C1 position of the butyl group, potentially assisted by a Lewis acid, to form a secondary carbocation.

1,2-Hydride Shift: The hydrogen atom on the adjacent benzylic carbon (C2 of the butyl chain) migrates with its pair of electrons to the secondary carbocation center.

Formation of a More Stable Carbocation: This shift results in the formation of a more stable benzylic carbocation, where the positive charge is delocalized over the adjacent aromatic ring.

The rearranged carbocation can then be trapped by a nucleophile or undergo elimination to form an alkene.

A Neophyl-type rearrangement is less likely for this specific substrate as it typically involves a quaternary carbon adjacent to an aromatic ring, which is not present in this compound.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the alkyl side chain or the chloro-substituted aromatic ring.

Oxidation Pathways: The alkyl side chain is susceptible to oxidation, particularly at the benzylic position, due to the activation provided by the adjacent aromatic ring. libretexts.orglumenlearning.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can cleave the alkyl chain at the benzylic position, leading to the formation of 2-chlorobenzoic acid, provided there is at least one hydrogen at the benzylic position. libretexts.orglibretexts.org

Oxidizing AgentTarget SiteMajor Product
KMnO₄, H⁺, heatBenzylic C-H and C-C bonds of the side chain2-Chlorobenzoic acid

Milder oxidizing agents might lead to the formation of a ketone at the benzylic position, 1-(2-chlorophenyl)butan-2-one, although this may be an intermediate that is further oxidized under vigorous conditions. researchgate.net

Reduction Pathways: Reduction reactions can target either the chloro substituent on the benzene ring, the chloro substituent on the alkyl chain, or the aromatic ring itself.

Reduction of the Alkyl Chloride: The C-Cl bond on the butyl chain can be reduced to a C-H bond using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. This would yield 1-chloro-2-(2-butyl)benzene.

Reduction of the Aryl Chloride: The C-Cl bond on the benzene ring is generally more difficult to reduce due to its increased strength. savemyexams.com However, under certain conditions, such as with a nickel-aluminum alloy in the presence of an alkali, haloarenes can be reduced to the corresponding hydrocarbon. blogspot.com This would result in sec-butylbenzene.

Reduction of the Aromatic Ring: Catalytic hydrogenation of the benzene ring requires harsh conditions (high temperature and pressure) and a suitable catalyst (e.g., Rhodium on carbon). libretexts.org Under these conditions, the aromatic ring would be reduced to a cyclohexane (B81311) ring, yielding 1-chloro-2-(1-chlorobutan-2-yl)cyclohexane. It is often possible to selectively reduce other functional groups in the presence of a benzene ring under milder conditions. libretexts.org

The following table summarizes the potential reduction products.

Reducing Agent/ConditionsTarget SiteMajor Product
LiAlH₄C-Cl bond on the alkyl chain1-Chloro-2-sec-butylbenzene
Ni-Al alloy, OH⁻C-Cl bond on the benzene ringsec-Butylbenzene
H₂, Rh/C, high P, heatAromatic ring1-Chloro-2-(1-chlorobutan-2-yl)cyclohexane

Stereochemical Aspects of 1 Chloro 2 1 Chlorobutan 2 Yl Benzene Chemistry

Chirality at the Butan-2-yl Stereocenter

The core of 1-chloro-2-(1-chlorobutan-2-yl)benzene's stereochemistry lies within the butan-2-yl side chain. Specifically, the second carbon atom of the butane (B89635) chain (C2) is a stereocenter. A stereocenter is a point in a molecule, typically a carbon atom, that is bonded to four different groups. In the case of this compound, the C2 atom of the butane chain is attached to:

A hydrogen atom (H)

A methyl group (-CH₃)

A chloromethyl group (-CH₂Cl)

A 2-chlorophenyl group (-C₆H₄Cl)

Due to these four distinct substituents, this carbon atom is chiral, meaning it is not superimposable on its mirror image. This chirality is the primary source of stereoisomerism in this compound. The arrangement of these groups around the chiral center can be designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules.

Diastereomeric and Enantiomeric Forms of the Compound

The presence of a single chiral center at the butan-2-yl position means that this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. These two forms are:

(R)-1-Chloro-2-(1-chlorobutan-2-yl)benzene

(S)-1-Chloro-2-(1-chlorobutan-2-yl)benzene

A 50:50 mixture of these two enantiomers is known as a racemic mixture and is optically inactive. The individual enantiomers, however, will rotate plane-polarized light in equal but opposite directions.

If additional chiral centers were present in the molecule, the possibility of diastereomers would arise. Diastereomers are stereoisomers that are not mirror images of each other. However, with only one primary stereocenter in the butan-2-yl chain, the primary stereoisomers are the two enantiomeric forms. It is worth noting that restricted rotation around the C-C bond connecting the butyl chain to the benzene (B151609) ring could potentially lead to atropisomerism, a type of axial chirality, but this is less common for simple alkyl-aryl systems unless bulky substituents are present to hinder rotation significantly.

Table 1: Possible Stereoisomers of this compound

StereoisomerConfiguration at C2 of Butyl ChainRelationship
Isomer 1(R)Enantiomer of Isomer 2
Isomer 2(S)Enantiomer of Isomer 1

Strategies for Asymmetric Synthesis and Chiral Resolution

The production of enantiomerically pure forms of this compound requires specialized synthetic strategies. These can be broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to selectively create one enantiomer over the other from the outset. Potential strategies could include:

Use of Chiral Catalysts: A Friedel-Crafts alkylation of 1,2-dichlorobenzene (B45396) with a suitable butene derivative could be catalyzed by a chiral Lewis acid. The chiral catalyst would create a chiral environment that favors the formation of one enantiomer.

Chiral Auxiliary Approach: A chiral auxiliary could be temporarily attached to the starting material to direct the stereochemical outcome of a key reaction, after which the auxiliary is removed.

Substrate-Controlled Synthesis: Starting from an enantiomerically pure precursor, such as a chiral butanol derivative, would allow for the transfer of chirality to the final product.

Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers. Common techniques include:

Diastereomeric Salt Formation: If the molecule could be derivatized to contain an acidic or basic functional group, it could be reacted with a chiral resolving agent (a pure enantiomer of a chiral acid or base) to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org

Chiral Chromatography: A racemic mixture can be passed through a chromatography column containing a chiral stationary phase. The two enantiomers will interact differently with the stationary phase, leading to different retention times and enabling their separation.

Table 2: Comparison of Strategies for Obtaining Enantiomerically Pure this compound

StrategyPrinciplePotential Method
Asymmetric SynthesisSelective formation of one enantiomerChiral Lewis acid-catalyzed Friedel-Crafts reaction
Chiral ResolutionSeparation of a racemic mixtureFormation of diastereomeric salts with a chiral resolving agent

Stereochemical Outcomes of Key Reactions (e.g., Substitution, Addition)

The stereochemistry of the butan-2-yl center can influence the outcome of reactions involving the side chain.

Nucleophilic Substitution: Reactions at the chloromethyl group (-CH₂Cl) are unlikely to directly affect the stereocenter at C2. However, the stereocenter could potentially influence the reaction rate or pathway through steric hindrance. For reactions occurring at the C2 carbon itself (which would require substitution of the 2-chlorophenyl group, a less likely scenario), the mechanism would determine the stereochemical outcome. An Sₙ2 reaction would proceed with inversion of configuration, while an Sₙ1 reaction would lead to a racemic mixture.

Addition Reactions: If the side chain were unsaturated, for example, if it contained a double bond, addition reactions would be highly dependent on the existing stereocenter. The chiral center would likely direct the incoming reagent to one face of the double bond over the other, a phenomenon known as diastereoselective addition.

The stereochemical outcome of reactions involving the aromatic ring, such as further electrophilic aromatic substitution, would generally not be directly impacted by the chirality of the side chain, although the side chain would act as an ortho-, para-directing group. fiveable.me

Conformational Analysis and Isomerism in Solution and Solid State

The flexibility of the butan-2-yl side chain allows for different spatial arrangements through rotation around its single bonds, leading to various conformers. The rotation around the C-C bond connecting the chiral center to the benzene ring is of particular interest. rsc.org

In solution, the molecule will exist as an equilibrium of different conformers. The relative energies of these conformers are influenced by steric interactions between the substituents on the chiral center and the ortho-chloro substituent on the benzene ring. The most stable conformers will be those that minimize these steric clashes. pressbooks.pub For instance, staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain. pressbooks.pub

In the solid state, the molecule will adopt a single, low-energy conformation that allows for efficient packing in the crystal lattice. The specific conformation adopted can be determined using techniques such as X-ray crystallography. The intermolecular interactions in the solid state will also play a role in stabilizing a particular conformation.

Advanced Spectroscopic and Structural Characterization Methods for the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. A combination of one-dimensional and multidimensional NMR experiments would be required to fully assign the proton and carbon signals of 1-Chloro-2-(1-chlorobutan-2-yl)benzene.

Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, particularly the electronegativity of the adjacent chlorine atoms and the anisotropic effects of the benzene (B151609) ring.

The four protons on the benzene ring would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the ortho-substitution pattern, these protons would exhibit complex splitting patterns (multiplets) arising from spin-spin coupling with their neighbors.

The aliphatic protons of the 1-chlorobutan-2-yl group would appear further upfield. The proton on the carbon bearing the chlorine atom (CH-Cl) is expected to be the most deshielded of the aliphatic protons due to the electronegativity of chlorine. The methylene (B1212753) (CH₂) and methyl (CH₃) protons will have characteristic chemical shifts and multiplicities based on their neighboring protons, following the n+1 rule.

Predicted ¹H NMR Data:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
Aromatic Protons (4H) 7.0 - 7.5 Multiplet ~7-8 (ortho), ~2-3 (meta)
CH (on C2 of butyl) 3.5 - 4.0 Multiplet
CH₂ (on C1 of butyl) 3.6 - 3.8 Multiplet
CH₂ (on C3 of butyl) 1.5 - 1.8 Multiplet

Carbon-13 NMR (¹³C NMR) for Carbon Connectivity

A proton-decoupled ¹³C NMR spectrum would provide a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The six carbons of the benzene ring would resonate in the aromatic region (δ 120-145 ppm). The carbon atom directly attached to the chlorine atom (C-Cl) would be shifted downfield compared to the other aromatic carbons. The carbon atom bonded to the butyl side chain would also have a distinct chemical shift.

The four carbons of the butyl chain would appear in the aliphatic region. The carbon bonded to the chlorine atom (C-Cl) would be significantly deshielded (δ 50-70 ppm), while the other aliphatic carbons would appear at higher fields.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (Aromatic, C-Cl) 130 - 135
C2 (Aromatic, C-alkyl) 140 - 145
Aromatic CH (4C) 125 - 130
C2' (Butyl, CH) 50 - 60
C1' (Butyl, CH₂Cl) 45 - 55
C3' (Butyl, CH₂) 25 - 35

Heteronuclear NMR (e.g., ³⁵Cl NMR)

While less common in routine organic analysis, ³⁵Cl NMR could provide direct information about the electronic environment of the two chlorine atoms. Due to the different bonding environments (one attached to an sp² aromatic carbon and the other to an sp³ aliphatic carbon), two distinct signals would be expected. The large quadrupole moment of the chlorine nucleus often results in very broad signals, which can make detection and interpretation challenging.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity within the butyl chain and for assigning the adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing the connectivity between the aromatic ring and the butyl side chain, and for confirming the positions of the substituents on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are close to each other, regardless of their bonding. It can provide crucial information about the preferred conformation and stereochemistry of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide information about the vibrational modes of the functional groups within a molecule. The spectra are complementary and together provide a comprehensive vibrational fingerprint.

Characteristic Group Frequencies Analysis

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the various bond vibrations.

Predicted Vibrational Frequencies:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR)
Aromatic C-H Stretching 3100 - 3000 Medium to Weak
Aliphatic C-H Stretching 3000 - 2850 Strong
Aromatic C=C Stretching 1600 - 1450 Medium
Aliphatic C-H Bending 1465 - 1370 Medium
C-Cl (Aromatic) Stretching 1100 - 1000 Strong
C-Cl (Aliphatic) Stretching 800 - 600 Strong

The C-Cl stretching frequencies are particularly diagnostic. The aromatic C-Cl stretch typically appears at a higher frequency than the aliphatic C-Cl stretch. The pattern of the aromatic C-H out-of-plane bending bands can provide confirmation of the 1,2-disubstitution pattern on the benzene ring.

Mass Spectrometry for Molecular Mass and Fragmentation Data

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For a molecule like this compound, with a molecular formula of C₁₀H₁₂Cl₂ and a molecular weight of approximately 202.11 g/mol , various mass spectrometry techniques can provide valuable information.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure.

The key characteristic in the mass spectrum of a chlorine-containing compound is the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with a corresponding intensity ratio of roughly 3:1. For fragments containing two chlorine atoms, a more complex M, M+2, and M+4 pattern will be observed.

Expected fragmentation pathways for this compound under EI conditions would likely include:

Cleavage of the C-C bond alpha to the benzene ring: This is a common fragmentation for alkylbenzenes, leading to the formation of a stable benzylic-type cation.

Loss of a chlorine atom: Cleavage of the C-Cl bond can occur.

Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible fragmentation pathway.

Fragmentation of the butyl side chain: The butyl group can fragment in various ways, leading to smaller alkyl fragments.

Predicted Significant Fragments in the EI-MS of this compound:

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Significance
202/204/206[C₁₀H₁₂Cl₂]⁺Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms.
167/169[C₁₀H₁₂Cl]⁺Loss of one chlorine atom.
125/127[C₇H₆Cl]⁺Likely from cleavage of the butyl chain, representing a chlorophenyl fragment.
91[C₇H₇]⁺Tropylium ion, a common rearrangement product in alkylbenzenes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique primarily used for polar, and ionizable molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. Given that this compound is a nonpolar aromatic hydrocarbon, it is not ideally suited for ESI-MS analysis. This technique would likely not be the method of choice for this compound unless a derivative is made to introduce a polar, ionizable functional group. As such, no public ESI-MS data for this compound is available.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural analysis. In a hypothetical MS/MS experiment on this compound, a specific precursor ion (for example, the molecular ion at m/z 202) would be selected and subjected to collision-induced dissociation (CID). The resulting product ions would provide information about the connectivity of the molecule.

For instance, fragmentation of the molecular ion could help to:

Confirm the presence and location of the two chlorine atoms.

Verify the structure of the butyl side chain.

Establish the substitution pattern on the benzene ring.

However, without the ability to generate a stable precursor ion, performing MS/MS for this compound would be challenging.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Chromophore Analysis

The primary chromophore in this compound is the substituted benzene ring. The presence of the chloro and alkyl substituents on the benzene ring will influence the energy of the π → π* electronic transitions.

Based on data for similar compounds like chlorobenzene (B131634) and other alkylbenzenes, one can predict the UV absorption maxima for this compound. Chlorobenzene typically exhibits a primary absorption band (E-band) around 210 nm and a secondary, fine-structured band (B-band) around 265 nm. The alkyl substituent would be expected to cause a slight red shift (bathochromic shift) of these absorption bands.

Predicted UV-Vis Absorption Data for this compound:

Predicted λmax (nm) Electronic Transition Associated Chromophore
~ 210-220π → π* (E-band)Substituted Benzene Ring
~ 265-275π → π* (B-band)Substituted Benzene Ring

X-ray Diffraction Studies for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and how the molecules are arranged in the crystal lattice. To date, no single-crystal X-ray diffraction studies have been reported in the searched scientific literature for this compound. Consequently, there is no experimental data available on its absolute configuration or crystal packing.

Theoretical and Computational Investigations of 1 Chloro 2 1 Chlorobutan 2 Yl Benzene

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic nature and behavior of halogenated aromatic compounds. DFT methods offer a balance between computational cost and accuracy, making them suitable for a detailed analysis of molecules like 1-Chloro-2-(1-chlorobutan-2-yl)benzene.

The electronic structure of this compound is significantly influenced by the presence of two chlorine atoms and the alkyl substituent on the benzene (B151609) ring. The chlorine atom directly attached to the aromatic ring acts as a weak deactivator for electrophilic aromatic substitution due to its inductive electron-withdrawing (-I) effect, which is stronger than its resonance electron-donating (+R) effect. stackexchange.comquora.com This deactivation arises because chlorine is more electronegative than carbon, drawing electron density from the benzene ring and making it less nucleophilic. stackexchange.com Despite this deactivation, the lone pairs on the chlorine atom can participate in resonance, directing incoming electrophiles to the ortho and para positions. stackexchange.com

The C-Cl bond itself is a key feature. In halogenated aromatic compounds, the interaction between the halogen and the benzene ring can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. researchgate.net For chlorobenzene (B131634), the C-Cl bond length and the electron population of the bond can be computationally determined to understand the nature of this linkage. researchgate.net The presence of the (1-chlorobutan-2-yl) substituent further complicates the electronic landscape. The alkyl group is generally electron-donating, which can partially offset the deactivating effect of the ring-bound chlorine. The chlorine atom on the butyl side chain will primarily exert an inductive effect along the alkyl chain.

Halogen bonds, which are non-covalent interactions between an electrophilic region on a halogen atom and a nucleophilic site, can also be a feature of the intermolecular interactions of this compound. nih.govacs.orgsemanticscholar.org DFT can be used to model these interactions and predict their strength and directionality. nih.govnih.gov The study of halogen bonding is crucial for understanding the crystal packing and potential biological interactions of such molecules. nih.gov

Table 1: Calculated Electronic Properties of Related Halogenated Benzenes from DFT Studies

PropertyValue/DescriptionReference
C-Cl Bond PolarityThe chlorine atom is the negative end of the dipole. researchgate.net
Electron Density on Benzene RingReduced compared to benzene due to the inductive effect of chlorine. stackexchange.comquora.com
Halogen Bond Donor CapabilityThe chlorine atom can act as a halogen bond donor. nih.govsemanticscholar.org

Note: This table is illustrative and based on general findings for chlorinated benzenes. Specific values for this compound would require dedicated DFT calculations.

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For this compound, potential reactions include electrophilic aromatic substitution, nucleophilic substitution, and degradation pathways.

The mechanism of electrophilic substitution on chlorobenzene has been studied theoretically. researchgate.net The reaction proceeds through the formation of a Wheland complex (a sigma complex), and the energies of the transition states leading to ortho, meta, and para substitution can be calculated to predict the regioselectivity. researchgate.net For chlorobenzene, the ortho and para positions are favored for electrophilic attack. stackexchange.com

The degradation of halogenated aromatic compounds is of significant environmental interest. Reactive molecular dynamics (MD) simulations and DFT calculations have been used to study the decomposition of polychlorinated biphenyls (PCBs), which are structurally related to the title compound. acs.orgacs.org These studies reveal that decomposition often proceeds through a multi-step radical mechanism, with the cleavage of the C-Cl bond being a critical step. acs.org The energy barriers for such reactions can be calculated to understand the conditions required for decomposition, such as high temperatures. acs.org

Computational studies can also elucidate the mechanisms of dechlorination. For instance, the dechlorination of chloroalkanes by rhodium complexes has been investigated using DFT to map out the catalytic cycle and determine the turnover-limiting steps. rsc.org Such studies provide insights into potential remediation strategies for chlorinated organic compounds.

Table 2: Key Energetic Parameters in Reactions of Halogenated Aromatics

ParameterDescriptionSignificanceReference
Activation Energy (Ea)The minimum energy required to initiate a chemical reaction.Determines the reaction rate. Lower Ea means a faster reaction. researchgate.netacs.org
Reaction Enthalpy (ΔH)The net change in heat content during a reaction.Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). acs.org
Gibbs Free Energy of Reaction (ΔG)The change in free energy, which determines the spontaneity of a reaction.A negative ΔG indicates a spontaneous reaction.
Transition State GeometryThe molecular structure at the highest point on the reaction energy profile.Provides insight into the mechanism of bond breaking and formation. researchgate.net

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. acs.orgresearchgate.netacs.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.netresearchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with good accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.0 ppm for ¹³C. nih.gov For this compound, DFT could predict the distinct signals for the aromatic protons, which would show complex splitting patterns due to their coupling, as well as the signals for the protons and carbons of the chlorobutyl chain. openstax.orgpressbooks.publibretexts.org The chemical shifts of the aromatic carbons would be expected in the range of 110-140 ppm. openstax.orgpressbooks.publibretexts.org

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT, allowing for the simulation of its infrared (IR) spectrum. materialsciencejournal.orgarxiv.orgresearchgate.net These calculations can help in the assignment of experimental IR bands to specific vibrational modes, such as C-H stretching, C=C stretching of the aromatic ring, and C-Cl stretching. For monosubstituted benzenes, characteristic bands appear for in-plane and out-of-plane C-H deformations. materialsciencejournal.org For the title compound, distinct vibrational modes associated with both the chlorinated benzene ring and the chlorobutyl side chain would be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum. arxiv.orgacs.org Aromatic compounds generally exhibit characteristic absorptions in the UV region due to π-π* transitions. openstax.orglibretexts.org For benzene, these appear near 205 nm and in the 255-275 nm range. openstax.orglibretexts.org Substituents on the benzene ring can cause shifts in the position and intensity of these absorption bands.

Table 3: Predicted Spectroscopic Data Ranges for Halogenated Aromatic Compounds

SpectroscopyPredicted Range/CharacteristicReference
¹H NMRAromatic protons: 6.5-8.0 δ openstax.orgpressbooks.publibretexts.org
¹³C NMRAromatic carbons: 110-140 δ openstax.orgpressbooks.publibretexts.org
IRC-H out-of-plane bending: 700-1000 cm⁻¹; C=C stretching: ~1450-1600 cm⁻¹ materialsciencejournal.org
UV-VisAbsorption bands around 205 nm and 255-275 nm for the aromatic ring. openstax.orglibretexts.org

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The flexible (1-chlorobutan-2-yl) side chain of this compound can adopt multiple conformations due to rotation around its single bonds. Molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited for exploring the conformational landscape of such molecules. upenn.edunih.gov

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry. upenn.edu By systematically rotating the rotatable bonds and calculating the energy, a potential energy surface can be generated, revealing the low-energy, stable conformations. For alkyl-substituted benzenes, the orientation of the alkyl group relative to the aromatic ring is a key conformational feature. dtic.mil

MD simulations provide a dynamic view of molecular motion by solving Newton's equations of motion for the atoms in the system. nih.gov An MD simulation can show how the molecule explores different conformations over time at a given temperature. This can reveal not only the stable conformations but also the energy barriers between them and the pathways for interconversion. nih.gov For this compound, MD simulations would be able to characterize the torsional motions within the chlorobutyl side chain and its orientation relative to the chlorinated benzene ring. dtic.mil

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Halogenated Benzenes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. wikipedia.org These models are widely used in predictive toxicology and environmental science to estimate the properties of untested chemicals. rsc.orgnumberanalytics.com

The development of a QSAR/QSPR model for halogenated benzenes involves several steps:

Data Collection: A dataset of compounds with known experimental values for the property of interest (e.g., toxicity, boiling point, octanol-water partition coefficient) is compiled. nih.govosti.gov

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors. researchgate.netnih.govaidic.itresearchgate.netnih.gov Quantum-chemical descriptors, such as orbital energies (HOMO, LUMO), dipole moment, and atomic charges, are often derived from DFT calculations. aidic.itresearchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the property. nih.gov

Validation: The model's predictive performance is rigorously evaluated using statistical techniques like cross-validation and by testing its ability to predict the properties of an external set of compounds not used in model development. wikipedia.orgnih.gov

QSAR/QSPR models have been developed for various classes of halogenated aromatic hydrocarbons to predict properties such as their binding affinity to the aryl hydrocarbon receptor (AhR), which is linked to their toxicity, and their transformation rates in the environment. nih.govoup.comnih.gov For instance, models for polychlorinated biphenyls (PCBs) and other halogenated aromatics have been created to predict their toxic effects. nih.gov These models can be used to estimate the potential hazards of this compound without the need for extensive experimental testing.

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Models for Halogenated Aromatics

Descriptor TypeExamplesRelevanceReference
ConstitutionalMolecular Weight, Number of Chlorine AtomsBasic molecular properties. nih.gov
TopologicalConnectivity IndicesDescribe the branching and shape of the molecule. osti.gov
Quantum-ChemicalHOMO/LUMO Energies, Dipole Moment, Atomic ChargesRelate to electronic structure and reactivity. aidic.itresearchgate.net
StericMolecular Volume, Surface AreaDescribe the size and shape in 3D space. oup.com

Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are instrumental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, a range of electronic and topological descriptors can be computationally estimated to predict its behavior.

Electronic Descriptors: Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are commonly employed to determine the electronic properties of molecules. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org

Topological Descriptors: These descriptors are derived from the molecular graph and provide information about the size, shape, and branching of the molecule. Examples include the Wiener index and various Zagreb indices, which have been used to correlate with a wide range of physicochemical properties. mdpi.com

DescriptorEstimated ValueSignificance
HOMO Energy (EHOMO)-9.5 eVIndicates the energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy (ELUMO)-0.8 eVIndicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)8.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. semanticscholar.org
Dipole Moment (µ)2.1 DReflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Electronegativity (χ)5.15 eVMeasures the molecule's ability to attract electrons in a chemical bond.
Chemical Hardness (η)4.35 eVRepresents the resistance to change in electron distribution or charge transfer.
Global Electrophilicity (ω)1.54 eVQuantifies the electrophilic nature of the compound. semanticscholar.org

Note: The values in this table are hypothetical estimates based on known trends for structurally related molecules and are intended for illustrative purposes. Actual experimental or refined computational values may differ.

In Silico Exploration of Chemical Reactivity and Selectivity

The chemical reactivity of this compound can be explored in silico by examining its molecular electrostatic potential (MEP) and local reactivity descriptors derived from Fukui functions. These computational tools provide insights into the likely sites for electrophilic and nucleophilic attack, as well as the regioselectivity of various reactions.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic density of a molecule, which is invaluable for predicting its reactive behavior. semanticscholar.org Regions of negative electrostatic potential (electron-rich) are susceptible to electrophilic attack, while areas of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential associated with the π-system of the benzene ring, although this will be somewhat diminished by the electron-withdrawing effect of the chlorine atom. stackexchange.comnih.gov The chlorine atoms themselves would exhibit regions of both positive (along the C-Cl bond axis) and negative (around the lone pairs) potential.

Fukui Functions and Local Reactivity Descriptors: Fukui functions are used to describe the change in electron density at a given point in a molecule when an electron is added or removed. researchgate.net They are powerful tools for identifying the most reactive sites within a molecule. The condensed Fukui function, for instance, can be calculated for each atom to predict the most likely sites for electrophilic, nucleophilic, and radical attack.

For this compound, the following reactivity patterns can be predicted:

Electrophilic Aromatic Substitution: The chlorine atom on the benzene ring is an ortho-, para-directing deactivator. stackexchange.com This means that while the ring is less reactive towards electrophiles than benzene itself, any substitution that does occur is most likely to happen at the positions ortho and para to the chlorine atom. The (1-chlorobutan-2-yl) group is an alkyl group, which is weakly activating and also ortho-, para-directing. The interplay of these two substituents will determine the final regioselectivity. Steric hindrance from the bulky chlorobutyl group will likely disfavor substitution at the ortho position adjacent to it.

Nucleophilic Attack: The carbon atoms bonded to the chlorine atoms are expected to be the primary sites for nucleophilic attack. The carbon atom in the chlorobutyl side chain is likely to be more susceptible to nucleophilic substitution than the carbon on the aromatic ring, as SNAr reactions typically require more stringent conditions or the presence of strong electron-withdrawing groups.

The following table summarizes the predicted reactivity at different sites of the molecule based on general principles of organic chemistry and computational predictions for similar structures.

Position on MoleculePredicted ReactivityRationale
Aromatic Ring (Positions ortho/para to Chlorine)Susceptible to electrophilic attack, but deactivated compared to benzene.The chlorine substituent is deactivating due to its inductive effect but directs ortho/para due to resonance. stackexchange.com The alkyl group is weakly activating.
Aromatic Ring (Positions meta to Chlorine)Less susceptible to electrophilic attack.Meta positions are less favored by both the chloro and alkyl substituents in electrophilic aromatic substitution.
Carbon atom of the C-Cl bond on the aromatic ringPotential site for nucleophilic aromatic substitution under harsh conditions.The carbon atom is electron-deficient due to the electronegativity of chlorine, but SNAr reactions are generally difficult.
Carbon atom of the C-Cl bond on the butyl side chainPrimary site for nucleophilic substitution (SN1 or SN2).The aliphatic C-Cl bond is generally more susceptible to nucleophilic substitution than an aryl C-Cl bond. The secondary nature of the carbon may allow for both SN1 and SN2 pathways depending on the reaction conditions.

Synthetic Applications and Derivatization Chemistry of the Compound

Utilization as a Building Block in Multi-Step Organic Syntheses

In the realm of organic synthesis, compounds like 1-Chloro-2-(1-chlorobutan-2-yl)benzene are considered valuable building blocks. These are foundational molecules that can be used for the modular, bottom-up assembly of more intricate chemical structures, playing a crucial role in medicinal chemistry, organic chemistry, and materials science. The presence of two reactive halogen sites on this compound allows for sequential or selective functionalization, enabling the construction of complex target molecules through multi-step synthetic pathways. For instance, the aryl chloride can be a handle for introducing aromatic systems, while the alkyl chloride can be transformed into various functional groups.

Transformation into Diverse Organic Molecules

The derivatization of this compound can proceed through several pathways, leveraging the reactivity of its two chloro-substituents to introduce a range of functional groups.

The secondary alkyl chloride on the butyl chain is susceptible to nucleophilic substitution reactions (SN2), which can be used to introduce oxygen and nitrogen-containing functional groups.

Alcohols: The alkyl chloride can be hydrolyzed to the corresponding alcohol, 2-(2-chlorophenyl)butan-1-ol. This reaction is typically carried out by refluxing with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. docbrown.infoquimicaorganica.org Primary haloalkanes are most reactive in this conversion, while secondary haloalkanes, like the one in the target compound, can also undergo elimination as a competing reaction. quimicaorganica.org

Ethers: The Williamson ether synthesis offers a direct route to ethers from this compound. wikipedia.orgbyjus.commasterorganicchemistry.com This SN2 reaction involves an alkoxide ion acting as a nucleophile to displace the chloride from the butyl chain. wikipedia.orgbyjus.com This method is highly effective for primary and secondary alkyl halides. masterorganicchemistry.comfrancis-press.com

Amines: Amines can be synthesized by reacting the alkyl chloride with ammonia (B1221849) or primary or secondary amines. This nucleophilic substitution reaction yields the corresponding amine derivatives.

Starting MaterialReagent(s)Product ClassSpecific Example ProductReaction Type
This compoundNaOH (aq)Alcohol2-(2-Chlorophenyl)butan-1-olNucleophilic Substitution (Hydrolysis)
This compoundNaOCH₂CH₃Ether1-Chloro-2-(1-ethoxybutan-2-yl)benzeneWilliamson Ether Synthesis (SN2)
This compoundNH₃Amine1-(2-Chlorophenyl)butan-2-amineNucleophilic Substitution (Amination)

Elimination reactions provide a pathway to introduce unsaturation into the butyl side chain.

Alkenes: Dehydrohalogenation of the alkyl chloride moiety can generate a mixture of alkenes. wikipedia.org This E2 elimination reaction is promoted by a strong base, such as potassium hydroxide in an alcoholic solvent. pearson.comdoubtnut.com According to Zaitsev's rule, the major product would be the more substituted alkene, 1-chloro-2-(but-2-en-2-yl)benzene, along with the Hofmann product, 1-chloro-2-(but-1-en-2-yl)benzene. wikipedia.org

Alkynes: While direct conversion of the monochlorinated side chain to an alkyne is not straightforward, a two-step process via an alkene is feasible. The initially formed alkene can be halogenated (e.g., with Br₂) to yield a vicinal dihalide. Subsequent double dehydrohalogenation with a very strong base like sodium amide (NaNH₂) can then produce the corresponding alkyne. libretexts.orgchemistrysteps.comlibretexts.orgyoutube.com

Starting MaterialReagent(s)Product ClassSpecific Example ProductReaction Type
This compoundKOH, EthanolAlkene1-Chloro-2-(but-2-en-2-yl)benzeneDehydrohalogenation (E2)
1-Chloro-2-(but-2-en-2-yl)benzene1. Br₂2. NaNH₂Alkyne1-Chloro-2-(but-2-yn-2-yl)benzeneHalogenation followed by Double Dehydrohalogenation

The chlorine atoms on both the alkyl chain and the aromatic ring can potentially be exchanged for other halogens or pseudohalogens.

Halogen Exchange: The Finkelstein reaction is a classic method for exchanging one halogen for another on an alkyl chain. wikipedia.orgunacademy.combyjus.com Treating this compound with sodium iodide in acetone (B3395972) would selectively replace the secondary alkyl chloride with iodide, leveraging the poor solubility of sodium chloride in acetone to drive the reaction to completion. wikipedia.orgadichemistry.com The aromatic chloride is generally unreactive under these SN2 conditions. wikipedia.org Aromatic Finkelstein reactions are possible but require specific catalysts like copper(I) iodide. wikipedia.org

Pseudohalogen Introduction: The alkyl chloride can also be displaced by pseudohalides, such as cyanide (CN⁻) or azide (B81097) (N₃⁻), through nucleophilic substitution to form nitriles or azides, respectively. These functional groups are valuable intermediates for further synthetic transformations.

Site of ReactionReagent(s)Product ClassSpecific Example ProductReaction Type
Alkyl ChainNaI in AcetoneAlkyl Iodide1-Iodo-2-(1-iodobutan-2-yl)benzeneFinkelstein Reaction (SN2)
Alkyl ChainNaCNNitrile3-(2-Chlorophenyl)pentanenitrileNucleophilic Substitution
Alkyl ChainNaN₃Azide1-Azido-2-(1-azidobutan-2-yl)benzeneNucleophilic Substitution

The aryl chloride moiety serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. While aryl chlorides are less reactive than bromides or iodides, modern catalytic systems have been developed to facilitate these transformations effectively. acs.orgresearchgate.netacs.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a biaryl structure. acs.orgrsc.orgyoutube.com This is a robust method for creating C(sp²)–C(sp²) bonds and is widely used in the synthesis of pharmaceuticals and other complex organic molecules.

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. acs.orgresearchgate.netorganic-chemistry.orgmdpi.com This reaction is highly valuable for the vinylation of aromatic rings.

Sonogashira Coupling: This reaction creates a C(sp²)–C(sp) bond by coupling the aryl chloride with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govrsc.orgwikipedia.orgorganic-chemistry.org This is a direct method for synthesizing arylalkynes.

Reaction NameCoupling PartnerProduct TypeGeneral Product Structure
Suzuki-Miyaura CouplingAr'-B(OH)₂BiarylAr-Ar'
Heck ReactionR-CH=CH₂Substituted AlkeneAr-CH=CH-R
Sonogashira CouplingR-C≡CHArylalkyneAr-C≡C-R
(Where Ar represents the 2-(1-chlorobutan-2-yl)phenyl group)

Design and Synthesis of Bioisosteric Analogues

In medicinal chemistry, the replacement of a specific functional group or fragment with another that has similar physical or chemical properties is known as bioisosteric replacement. drugdesign.orgresearchgate.net This strategy is employed to enhance potency, improve selectivity, alter metabolic pathways, or reduce toxicity. researchgate.netnih.gov The ortho-disubstituted benzene (B151609) ring in this compound can be replaced by saturated scaffolds to improve physicochemical properties like solubility while maintaining a similar three-dimensional arrangement of the substituents.

Recent research has identified scaffolds like 1,2-disubstituted bicyclo[2.1.1]hexanes as effective saturated bioisosteres for ortho-substituted benzenes. nih.govenamine.netresearchgate.netnih.gov The synthesis of such analogues would involve replacing the 1,2-disubstituted benzene core of the parent molecule with a bicyclic system. For example, a synthetic route could be designed to attach the chlorobutyl and chloro substituents to the 1 and 2 positions of a bicyclo[2.1.1]hexane core. This modification creates a three-dimensional, sp³-rich structure that can offer advantages in drug design compared to the flat, aromatic system. nih.govresearchgate.net Other scaffolds, such as stellanes, have also been proposed as potential bioisosteres for ortho-substituted benzenes. digitellinc.com

Original FragmentBioisosteric ReplacementKey Feature
ortho-Disubstituted Benzene1,2-Disubstituted Bicyclo[2.1.1]hexaneSaturated, rigid scaffold mimicking substituent vectors
ortho-Disubstituted Benzene1,5-Disubstituted StellaneIn-plane side groups, potential for improved solubility

Catalysis and Ligand Design Studies Involving the Compound

Extensive searches of scientific literature and chemical databases did not yield any specific research findings, data, or scholarly articles pertaining to the use of This compound in the fields of catalysis or ligand design. The available information focuses on related but structurally distinct compounds. Consequently, there is no data to present for its application as a catalyst, a catalyst precursor, or as a ligand in chemical synthesis. Further research would be necessary to explore the potential of this specific molecule in these applications.

Environmental Transformation Pathways of Chlorinated Aryl Alkyl Compounds

Bioremediation and Microbial Degradation Studies of Related Chlorobenzenes

Bioremediation utilizes microorganisms to break down environmental pollutants. While specific bioremediation studies on 1-Chloro-2-(1-chlorobutan-2-yl)benzene are absent, extensive research on the microbial degradation of chlorobenzenes provides a framework for understanding the potential biological fate of this compound. nist.govresearchgate.net

Microorganisms have evolved diverse metabolic pathways to degrade chlorinated aromatic compounds. nih.gov Under aerobic conditions, the initial step often involves the oxidation of the aromatic ring by dioxygenase enzymes. nih.govasm.org This leads to the formation of chlorocatechols, which are then further metabolized. asm.org The degradation of chlorobenzene (B131634) can proceed via a meta-cleavage pathway, where the catechol ring is cleaved. asm.org

In anaerobic environments, a common pathway is reductive dechlorination, where chlorine atoms are removed from the aromatic ring and replaced with hydrogen atoms. acs.orgnih.gov This process, also known as halorespiration, can lead to the accumulation of less chlorinated congeners. eurochlor.org For complete detoxification, a combination of anaerobic and aerobic conditions may be necessary, as the lower chlorinated compounds formed under anaerobic conditions are more readily mineralized aerobically. eurochlor.orgarizona.edu

The evolution of these metabolic pathways is believed to be a result of the recombination of existing gene clusters from different microorganisms, enabling them to adapt to and utilize synthetic chemicals as a source of carbon and energy. nih.govnih.govalljournals.cn

Table 2: Microbial Degradation Pathways of Chlorobenzenes

Condition Initial Step Key Intermediates Final Products Reference
Aerobic Dioxygenation Chlorocatechols CO₂, H₂O, Cl⁻ asm.org

This table outlines the general metabolic pathways for the microbial degradation of chlorobenzenes under different redox conditions.

The microbial degradation of chlorinated aromatic compounds is driven by specific enzymes. Dioxygenases are key enzymes in the initial aerobic attack on the benzene (B151609) ring. nih.govasm.org For example, chlorobenzene dioxygenase initiates the degradation of chlorobenzene. ethz.ch

Following the initial oxidation, other enzymes such as dihydrodiol dehydrogenases and catechol 2,3-dioxygenases are involved in the subsequent steps of the metabolic pathway. asm.org The activity of these enzymes can be influenced by the specific substrates and the growth conditions of the microorganisms. asm.org

In some cases, the enzymes involved in the degradation of other aromatic compounds, like toluene (B28343), can also mediate the transformation of chlorobenzene. nih.gov Research has also explored the immobilization of enzymes, such as catechol 1,2-dioxygenase, to enhance their stability and efficiency in degrading chlorinated phenols, which are common metabolites of chlorobenzene degradation. nih.gov

Environmental Persistence and Transformation Product Analysis

The environmental persistence of a compound is determined by its resistance to degradation. Chlorobenzene can persist in soil for several months. wikipedia.org The sorption of chlorobenzenes to soil and sediment is a critical factor influencing their fate, as it affects their availability for degradation and their mobility. inchem.org

Under photolytic conditions, products such as benzene, phenol, and various chlorinated biphenyls have been detected. acs.orgnih.gov Microbial degradation under aerobic conditions can lead to the formation of chlorophenols. epa.gov In anaerobic settings, the primary transformation product of chlorobenzene is often benzene, which can be further degraded to methane (B114726) and carbon dioxide. acs.orgnih.gov

The identification of specific degradation products can serve as an indicator of the operative degradation pathways in a contaminated environment. researchgate.netdtic.mil For instance, the presence of acetylene (B1199291) can be a signature of abiotic degradation of certain chlorinated compounds. researchgate.net

Table 3: Common Transformation Products of Chlorobenzene Degradation

Degradation Process Transformation Products Reference
Photolysis Benzene, Phenol, Chlorophenols, Chlorobiphenyls acs.orgnih.gov
Aerobic Biodegradation Chlorophenols, Chlorocatechols ethz.chepa.gov
Anaerobic Biodegradation Benzene acs.orgnih.gov

This table summarizes the common transformation products resulting from different degradation processes of chlorobenzene, providing insight into the potential breakdown products of related chlorinated aryl-alkyl compounds.

Atmospheric Degradation Processes (e.g., Hydroxyl Radical Reactions)

The molecular structure of this compound allows for two principal reaction pathways with hydroxyl radicals: addition to the aromatic ring and hydrogen atom abstraction from the alkyl side chain.

•OH Radical Addition to the Aromatic Ring The reaction can proceed via the electrophilic addition of an •OH radical to the π-electron system of the benzene ring, forming a hydroxycyclohexadienyl-type radical adduct. researchgate.netacs.org The positions of the existing substituents—the chlorine atom and the sec-butyl group—influence where this addition occurs. The chlorine atom is an ortho-, para-directing deactivator, while the alkyl group is an ortho-, para-directing activator. For the related compound chlorobenzene, there is a marked preference for •OH addition at the ortho and para positions, with a negligible contribution from attack at the ipso-position (the carbon atom bonded to the chlorine). rsc.org The reaction with this compound would likely follow a similar pattern, with the formation of various chlorinated and hydroxylated isomers.

H-atom Abstraction from the Alkyl Side Chain The second major pathway is the abstraction of a hydrogen atom from the (1-chlorobutan-2-yl) group by the •OH radical. The alkyl chain contains primary, secondary, and tertiary C-H bonds, each with different bond dissociation energies and thus different reactivities toward abstraction. The tertiary C-H bond at the second position of the butyl chain is expected to be the most susceptible site for hydrogen abstraction due to the lower bond dissociation energy and the formation of a more stable tertiary alkyl radical. Abstraction from the other C-H bonds on the alkyl chain also occurs, leading to a variety of carbon-centered radicals.

Once formed, these initial radicals (both from ring addition and H-abstraction) react rapidly with molecular oxygen (O₂) in the atmosphere to form peroxy radicals (RO₂). copernicus.org These peroxy radicals then undergo a complex series of subsequent reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals, leading to a cascade of degradation products and ultimately to ring-opening and the formation of smaller, more oxidized compounds. copernicus.orgnih.gov

Atmospheric Lifetime While no experimental reaction rate constant for this compound is available in the published literature, an estimation can be made based on data for structurally similar compounds. The rate constants for the reaction of •OH with chlorobenzene and toluene provide a basis for understanding the contributions of the chlorinated aromatic ring and the alkyl side chain, respectively. Chlorine substitution tends to decrease the reaction rate compared to the non-chlorinated parent aromatic compound. nih.govmcmaster.ca

The atmospheric lifetime (τ) of the compound with respect to reaction with •OH radicals can be calculated using the following equation: τ = 1 / (kOH × [OH]) Where kOH is the rate constant for the reaction and [OH] is the average global tropospheric concentration of hydroxyl radicals, typically assumed to be around 1.0 × 10⁶ molecules/cm³. fluorocarbons.org

The table below presents the experimentally determined rate constants and calculated atmospheric lifetimes for related compounds to provide context for the estimated reactivity of this compound.

Table 1: Reaction Rate Constants and Atmospheric Lifetimes for Selected Aromatic Compounds

Compound •OH Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) Estimated Atmospheric Lifetime
Benzene 1.2 x 10⁻¹² ~9.6 days
Toluene 5.6 x 10⁻¹² ~2.1 days
Chlorobenzene 1.0 x 10⁻¹² ~11.6 days

| This compound | ~8-12 x 10⁻¹² (Estimated) | ~1.0 - 1.5 days (Estimated) |

Note: The rate constant and lifetime for this compound are estimates based on structure-activity relationships, combining the deactivating effect of the chloro-substituent on the ring with the highly reactive H-atoms on the sec-butyl side chain. Lifetimes are calculated assuming a global average •OH concentration of 1.0 x 10⁶ molecules/cm³.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-Chloro-2-(1-chlorobutan-2-yl)benzene, and how do reaction conditions impact yield and purity?

  • Methodology : Friedel-Crafts alkylation or halogenation of substituted benzene derivatives can be employed. For example, using chloroalkane precursors (e.g., 1-chlorobutane) under Lewis acid catalysis (e.g., AlCl₃) to introduce the chlorobutyl side chain. Reaction temperature (0–25°C) and stoichiometric control are critical to minimize polyhalogenation byproducts .
  • Data Validation : Monitor intermediates via GC-MS or HPLC to track regioselectivity and purity. Evidence from chlorinated benzene analogs (e.g., 1-Chloro-2-isopropylbenzene) suggests steric effects may influence substitution patterns .

Q. Which analytical techniques are optimal for structural confirmation and purity assessment?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., ¹³C NMR δ 120–140 ppm for aromatic carbons, δ 30–50 ppm for aliphatic chlorinated carbons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) for purity quantification .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) in amber glass vials. Chlorinated aromatics are prone to hydrolysis under acidic/basic conditions; use inert atmospheres (N₂) and desiccants for long-term storage .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in chiral derivatives of this compound?

  • Methodology : Enzymatic resolution using alcohol dehydrogenases or lipases (e.g., achieving >99% ee via kinetic resolution, as demonstrated for (R)-1-Chloro-2-(methylsulfinyl)benzene) . Optimize reaction pH (6–8) and solvent polarity (e.g., tert-butanol) to enhance enzyme activity.

Q. What computational models predict the compound’s environmental persistence or toxicity?

  • Methodology : Use Quantitative Structure-Property Relationship (QSPR) models or density functional theory (DFT) to estimate biodegradation half-lives and partition coefficients (log P). For example, CC-DPS employs quantum chemistry and neural networks to predict bioaccumulation potential .

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions?

  • Methodology : Compare SN1 vs. SN2 pathways using kinetic isotope effects (KIE) and stereochemical probes. Steric hindrance from the chlorobutyl group may favor SN1 mechanisms, as observed in chlorinated biphenyl analogs .

Q. How do degradation pathways compare to structurally related chlorinated aromatics (e.g., DDT derivatives)?

  • Methodology : Simulate photolytic or microbial degradation (e.g., soil slurry assays). Mitotane (a DDT analog) undergoes reductive dechlorination under anaerobic conditions, suggesting similar pathways for this compound .

Data Contradiction and Resolution

Q. How can discrepancies in reported spectral data (e.g., NMR shifts) be resolved?

  • Methodology : Cross-validate with deuterated solvents (CDCl₃ vs. DMSO-d₆) and internal standards (e.g., TMS). For example, ¹⁹F NMR chemical shifts in trifluoromethyl derivatives vary significantly with solvent polarity .

Q. What strategies reconcile conflicting stability data across studies?

  • Methodology : Conduct stress testing under controlled conditions (e.g., UV light, oxidizers). Conflicting thermal stability reports may arise from impurities (e.g., residual AlCl₃ in synthesized batches) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.